
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole
Overview
Description
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biochemistry, biotechnology, and pharmacology.
Mechanism of Action
The mechanism of action of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole involves the inhibition of enzyme activity. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of enzyme activity by this compound is reversible, which makes it useful in studying the kinetics of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole are still being studied. However, it has been found to have a range of effects on various biological systems. For example, this compound has been found to have neuroprotective effects, which make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. This compound can be synthesized using standard laboratory equipment and techniques, which makes it accessible to researchers. Additionally, this compound has been found to have unique properties that make it useful in studying enzyme-catalyzed reactions.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has been found to have some toxicity, which limits its use in certain experiments.
Future Directions
There are many potential future directions for research on 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole. One potential direction is the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, there is potential for the development of new therapeutic agents based on the unique properties of this compound.
Scientific Research Applications
The unique properties of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole make it useful in various fields of scientific research. One of the primary applications of this compound is in the field of biochemistry, where it is used as a tool for studying the mechanisms of enzyme-catalyzed reactions. This compound has been found to inhibit the activity of certain enzymes, which makes it useful in studying their function and regulation.
properties
CAS RN |
104501-29-3 |
|---|---|
Product Name |
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole |
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-2-4-11-5-3-8(7-12)9(11)6-10/h1,3,5,7H,4H2 |
InChI Key |
CJGIQBCUPKHVTQ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC(=C1C#N)C=O |
Canonical SMILES |
C#CCN1C=CC(=C1C#N)C=O |
synonyms |
1H-Pyrrole-2-carbonitrile, 3-formyl-1-(2-propynyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

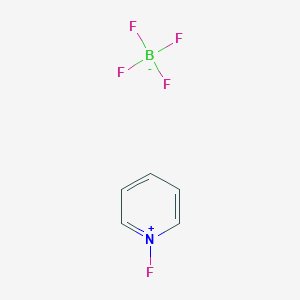
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
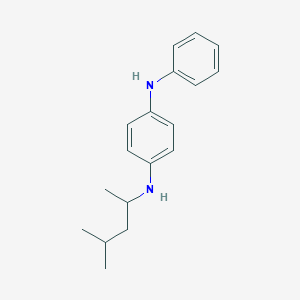

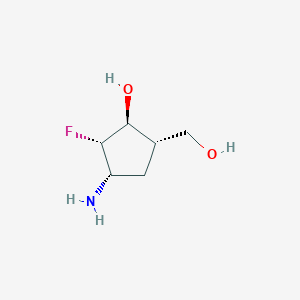
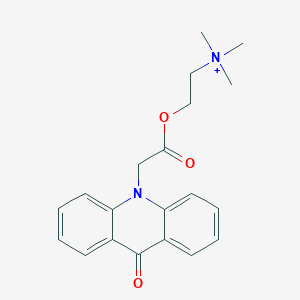
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
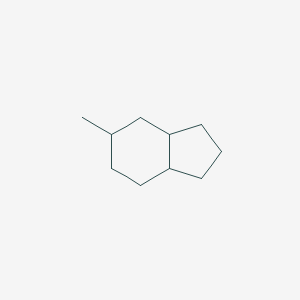
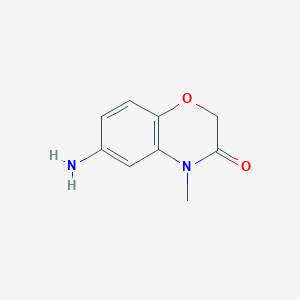
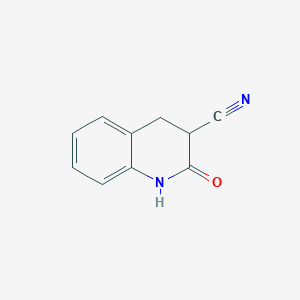

![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)
